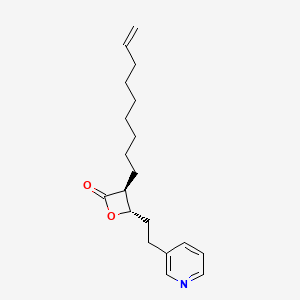![molecular formula C14H10O4 B8180508 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde
Übersicht
Beschreibung
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cocatalysts in Transition-Metal Catalysts : Optically active binaphthyl derivatives, synthesized from 2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid, are used as cocatalysts in transition-metal catalysts. These compounds have shown to yield significant optical yield, highlighting their potential in asymmetric synthesis and catalysis (Brunner & Goldbrunner, 1989).
Organic Photovoltaics : A study on the enhancement of power conversion efficiency in organic photovoltaic cells indicates that a new multibranched crystalline molecule, combined with P3HT, can improve efficiency, reaching 0.6% (Lee et al., 2008).
Quantum-Chemical Investigations : Research on 1,5-dihydroxynaphthalene-4,8-dicarbaldehyde discovered unusual spin-spin coupling, revealed ring-chain tautomerism, and provided insights into the relative energy stability and conformational structure of dialdehydes (Mezheritskii et al., 2012).
Synthesis of Derivatives : The synthesis of derivatives like 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether and 1,3-bis(4-hydroxy-3-nitrophenoxy)benzene in aqueous alkaline medium was reported, offering a more efficient and environmentally friendly method (Imoto et al., 2010).
Synthesis and Crystal Structure Analysis : The resveratrol derivative 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde was synthesized, and its crystal structure was determined, indicating potential applications in pharmaceutical and material science fields (Huang et al., 2007).
Intramolecular Cannizzaro Reaction : A study on the intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde and its derivatives revealed insights into the reaction mechanism, highlighting the importance of hydrated formyl groups and steric effects (Abbaszadeh & Bowden, 1990).
Coordination Polymers and Catalytic Properties : Research demonstrated the potential to create new coordination polymers with diverse structural types and catalytic properties, using metal(II) chloride, linkers, and crystallization mediators (Cheng et al., 2022).
Content Determination in Chemical Reactions : A simple, fast, and effective reversed-phase high performance liquid chromatographic method was developed for determining the content of related compounds in chemical reactions (Wen, 2002).
Neurotoxicity and Metabolism Studies : Aldehyde dehydrogenase's role in the neurotoxicity of catecholamine-derived compounds, related to neurodegenerative disorders, was explored (Marchitti et al., 2007).
Applications in Electronics and Photovoltaics : Poly(1,1'-dialkyl-3,3'-ferrocenylenevinylene)s, synthesized from related compounds, were found to be highly soluble and potentially applicable in electronics and photovoltaics (Itoh et al., 1995).
Eigenschaften
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-3-1-9(5-13(11)17)10-2-4-12(8-16)14(18)6-10/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXIKYKPEVAUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8180446.png)

![5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8180473.png)
![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)
![(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid](/img/structure/B8180475.png)


![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)


